![molecular formula C12H13NO2S B1596880 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid CAS No. 306936-14-1](/img/structure/B1596880.png)
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid
Overview
Description
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (DTT) is a synthetic compound that has been widely used in scientific research due to its unique structure and properties. DTT belongs to the class of pyrrole-3-carboxylic acid derivatives and is known for its ability to modulate various biological processes.
Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of pyrrole, like the one , have been reported to exhibit cytotoxic activity against certain cancer cell lines . This suggests potential for the compound to be used in the synthesis of drugs aimed at treating various types of cancer.
Materials Science: Synthesis of Elastomer Composites
In materials science, pyrrole compounds are utilized in the synthesis of elastomer composites. These composites have applications in creating materials with low gas permeability, which is crucial for industries that require materials with high durability and resistance to environmental factors .
Environmental Science: Catalysts for Oxygen Reduction Reactions
The related compound 2,5-Dimethyl-3-pyrroline has been used in the synthesis of catalysts for oxygen reduction reactions (ORR). These catalysts are essential for environmental applications, such as in fuel cells, which are a clean energy technology .
Analytical Chemistry: Development of Dyes and Sensors
Pyrrole derivatives are integral in the development of dyes and sensors in analytical chemistry. For example, they are used in the synthesis of boron dipyrromethene (BODIPY) dyes, which are known for their applications in fluorescence-based sensors and imaging agents .
Agriculture: Pesticide and Biocidal Product Use
The safety data sheet for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid indicates its use in laboratory chemicals with potential applications in food, drug, pesticide, or biocidal product use . This highlights its relevance in agricultural chemistry, where it could be used in the development of new pesticides or biocides.
Biochemistry: Antimalarial Drug Discovery
In biochemistry, pyrrole compounds have been utilized in the discovery of antimalarial drugs. The structural features of pyrrole are conducive to the development of compounds with antimalarial properties, which is critical in the fight against malaria .
properties
IUPAC Name |
2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBXKXOHIDTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371264 | |
Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid | |
CAS RN |
306936-14-1 | |
Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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